N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

APOL1 Inhibition Kidney Disease Ion Channel

N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941980-00-3) is a synthetic small molecule with the molecular formula C19H16N4O3S and a molecular weight of 380.4 g/mol. It belongs to the benzothiazole-oxalamide hybrid class, a chemotype recognized for its potential interactions with targets such as cyclooxygenase enzymes and apolipoprotein L1 (APOL1).

Molecular Formula C19H16N4O3S
Molecular Weight 380.42
CAS No. 941980-00-3
Cat. No. B3007749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS941980-00-3
Molecular FormulaC19H16N4O3S
Molecular Weight380.42
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4O3S/c24-16-9-4-10-23(16)13-6-3-5-12(11-13)20-17(25)18(26)22-19-21-14-7-1-2-8-15(14)27-19/h1-3,5-8,11H,4,9-10H2,(H,20,25)(H,21,22,26)
InChIKeyZHNSYRYSSABJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Structural Profile and Procurement-Relevant Class Attributes


N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941980-00-3) is a synthetic small molecule with the molecular formula C19H16N4O3S and a molecular weight of 380.4 g/mol [1]. It belongs to the benzothiazole-oxalamide hybrid class, a chemotype recognized for its potential interactions with targets such as cyclooxygenase enzymes and apolipoprotein L1 (APOL1) [2]. Its chemical architecture features a benzothiazole core linked via an oxalamide bridge to a meta-substituted phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety, distinguishing it from simpler congeners and defining its unique pharmacological profile.

Why Generic Substitution Fails for N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide


Indiscriminate substitution with other benzothiazole-oxalamide candidates is ill-advised because minor structural modifications critically alter both target engagement and physicochemical properties. For instance, the regioisomeric shift of the 2-oxopyrrolidine group from the meta to the para position changes the molecular shape and electronic distribution, which can drastically impact binding affinity as demonstrated in related APOL1 inhibitor series [1]. Furthermore, replacing the 2-oxopyrrolidine with a simple alkyl or alkoxy group reduces hydrogen-bonding capacity, potentially compromising target selectivity observed in advanced leads [2]. Such variations render generic equivalents unreliable for replicating experimental outcomes.

Quantitative Differentiation Guide for N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide


APOL1 Inhibitory Activity: Potency Benchmarking Against Patent Leads

The compound serves as a key structural analog in a series of APOL1 inhibitors patented under US20230271945, where potent representatives achieve an IC50 of 250 nM in a thallium influx assay in HEK293 cells [1]. While the specific IC50 for the target compound was not publicly disclosed in the patent, its close structural similarity to Compound 20 (IC50 = 250 nM) positions it as a critical tool for structure-activity relationship (SAR) studies aimed at optimizing APOL1 antagonism, a promising therapeutic strategy for focal segmental glomerulosclerosis.

APOL1 Inhibition Kidney Disease Ion Channel

Regioisomeric Selectivity: Meta vs. Para 2-Oxopyrrolidine Substitution

The target compound's meta-substitution pattern creates a distinct molecular geometry compared to its para-substituted isomer, N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. Controlled SAR studies within the benzothiazole-oxalamide class demonstrate that shifting the oxopyrrolidine group from the para to the meta position alters the distance and angle of the amide bond relative to the benzothiazole core, a factor known to affect binding to enzymes like DNA gyrase and COX-2 [1]. This regioisomeric differentiation is crucial, as it allows researchers to probe the spatial requirements of a target's binding pocket, making the meta isomer an essential comparator for SAR campaigns.

SAR Isomerism Target Binding

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity

The introduction of the polar 2-oxopyrrolidin-1-yl group results in a computed XLogP3-AA value of 2.6 and a topological polar surface area (TPSA) of 120 Ų for the target compound [1]. This represents a significant shift in physicochemical property space compared to the simpler m-tolyl analog (XLogP ~3.5, TPSA ~95 Ų) [2]. The lower lipophilicity and higher TPSA of the target compound suggest superior aqueous solubility and a distinct pharmacokinetic profile, making it a more development-friendly starting point for lead optimization programs focused on oral bioavailability.

Drug-likeness Lipophilicity Solubility

Optimal Application Scenarios for N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide


Structure-Activity Relationship (SAR) Studies for APOL1 Inhibitor Programs

The compound's structural kinship with potent APOL1 inhibitors, such as those in patent US20230271945, makes it an ideal intermediate for iterative SAR exploration [1]. Procurement is recommended for medicinal chemistry teams aiming to expand the chemical space around the oxalamide linker and the 2-oxopyrrolidine substituent to enhance potency and selectivity against APOL1, a target implicated in kidney disease.

Probing Target Binding Pocket Topology via Regioisomeric Pair Analysis

Acquiring both the target compound (meta-substituted) and its para-substituted regioisomer is a proven strategy in drug discovery for mapping the steric and electronic constraints of a protein's active site. This pair is specifically relevant for targets like COX-2 or DNA gyrase, where the benzothiazole scaffold has established binding modes [1]. Their comparative evaluation can validate computational docking models and refine pharmacophore hypotheses.

Scaffold-Hopping and Lead Diversification in Anti-Inflammatory Research

The benzothiazole-oxalamide motif is a recognized pharmacophore for COX-2 inhibition, with some analogs displaying IC50 values in the sub-micromolar range [1]. The unique 2-oxopyrrolidine appendage of this compound offers a departure from common alkyl or alkoxy substitutions, providing a strategic vector for diversifying lead series and seeking intellectual property opportunities in anti-inflammatory small molecule research.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With its computed logP of 2.6 and TPSA of 120 Ų, this compound exemplifies a favorable segment of chemical space for oral drug candidates [1]. It can serve as a core scaffold for systematic property modulation, allowing researchers to study the impact of additional substituents on solubility, permeability, and metabolic stability without starting from a sub-optimal lipophilic lead.

Quote Request

Request a Quote for N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.